Arabinose Content Directly Correlates with Emulsion Droplet Size Reduction in 43 Acid-Extracted Sugar Beet Pectins
In a systematic analysis of 43 acid-extracted sugar beet pectins with varying molecular structures, increasing amounts of branched arabinans (up to 57 mol% arabinose) positively correlated with reduced emulsion droplet size, whereas galactose content (18–30 mol%) showed negligible influence [1]. A linear correlation was observed between the proportion of neutral sugar side chains and droplet sizes [1]. Enzymatic modification studies further confirmed causality: selective degradation of arabinan side chains using arabinan-modifying enzymes demonstrated that both higher portions and longer chain lengths of arabinans positively influence emulsifying properties, while de-esterification resulted in only moderate droplet size increases and homogalacturonan backbone cleavage affected functionality only at higher extents [2].
| Evidence Dimension | Correlation between polysaccharide structural parameter and emulsion droplet size |
|---|---|
| Target Compound Data | Arabinose content up to 57 mol% (branched arabinans); linear correlation with reduced droplet size |
| Comparator Or Baseline | Galactose content 18–30 mol% |
| Quantified Difference | Arabinose content showed positive correlation with emulsification performance; galactose content showed negligible influence |
| Conditions | Oil-in-water emulsions; 43 acid-extracted sugar beet pectins with distinct structural characteristics; droplet size measurement |
Why This Matters
Procurement specifications for sugar beet pectin intended for emulsification must prioritize arabinose content as the critical quality indicator, not total pectin content or degree of esterification.
- [1] Bindereif B, Eichhöfer H, Bunzel M, Karbstein HP, Wefers D, van der Schaaf US. Arabinan side-chains strongly affect the emulsifying properties of acid-extracted sugar beet pectins. Food Hydrocolloids. 2021;121:106968. View Source
- [2] Eichhöfer H, Bindereif B, Karbstein HP, Bunzel M, van der Schaaf US, Wefers D. Influence of arabinan fine structure, galacturonan backbone length, and degree of esterification on the emulsifying properties of acid-extracted sugar beet pectins. J Agric Food Chem. 2023;71(4):2105-2112. View Source
